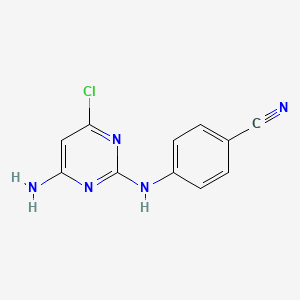

4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile

CAS No.: 1398507-08-8

Cat. No.: VC2709539

Molecular Formula: C11H8ClN5

Molecular Weight: 245.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1398507-08-8 |

|---|---|

| Molecular Formula | C11H8ClN5 |

| Molecular Weight | 245.67 g/mol |

| IUPAC Name | 4-[(4-amino-6-chloropyrimidin-2-yl)amino]benzonitrile |

| Standard InChI | InChI=1S/C11H8ClN5/c12-9-5-10(14)17-11(16-9)15-8-3-1-7(6-13)2-4-8/h1-5H,(H3,14,15,16,17) |

| Standard InChI Key | WIFUACDBVMFQGM-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C#N)NC2=NC(=CC(=N2)Cl)N |

| Canonical SMILES | C1=CC(=CC=C1C#N)NC2=NC(=CC(=N2)Cl)N |

Introduction

Chemical Identity and Properties

4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile is a heterocyclic compound with significant importance in medicinal chemistry and drug development. This section details its fundamental chemical properties and structural characteristics that underpin its biological activity.

Basic Chemical Information

The compound is characterized by the following fundamental chemical parameters:

| Property | Value |

|---|---|

| IUPAC Name | 4-[(4-amino-6-chloropyrimidin-2-yl)amino]benzonitrile |

| Molecular Formula | C11H8ClN5 |

| Molecular Weight | 245.67 g/mol |

| CAS Number | 1398507-08-8 |

| InChI Key | WIFUACDBVMFQGM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C#N)NC2=NC(=CC(=N2)Cl)N |

Structural Features

The compound features a distinctive molecular architecture that contributes to its biological activities and chemical reactivity:

-

A pyrimidine core substituted with an amino group at position 4

-

A chlorine atom at position 6 of the pyrimidine ring

-

A benzonitrile moiety connected to the pyrimidine through an amino bridge at position 2

This arrangement of functional groups creates a molecule with multiple hydrogen bonding capabilities and potential for interaction with biological targets.

Spectroscopic Characteristics

The compound exhibits distinct spectroscopic properties that facilitate its identification and characterization:

-

In infrared spectroscopy, the nitrile group (C≡N) produces a characteristic absorption band at approximately 2220-2240 cm⁻¹

-

NMR spectroscopy reveals specific patterns for aromatic protons, with the pyrimidine ring proton appearing as a singlet at approximately δ 7.12 ppm

-

The benzonitrile aromatic protons typically appear as doublets in the range of δ 7.69-7.83 ppm

Synthesis Methods

Understanding the synthesis routes for 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile is crucial for both research applications and industrial production. Several methods have been developed and optimized for the preparation of this compound.

Conventional Synthetic Routes

The traditional synthesis of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile typically follows nucleophilic substitution chemistry:

-

The primary approach involves the reaction of 4-aminobenzonitrile with 4,6-dichloropyrimidine

-

The reaction proceeds in the presence of a base such as potassium carbonate

-

Dimethylformamide (DMF) serves as an effective solvent for this reaction

-

The process typically requires elevated temperatures to facilitate the nucleophilic substitution

Advanced Synthesis Techniques

Recent advancements in synthetic methodologies have enhanced the efficiency and yield of producing this compound:

-

Microwave-assisted synthesis has been explored to reduce reaction times and improve yields

-

Palladium-catalyzed cross-coupling reactions offer an alternative route, particularly when using Pd(OAc)₂/Xantphos catalyst systems with Cs₂CO₃ as a base

-

Temperature control (80-100°C) and solvent selection are critical for reaction optimization

Role in Etravirine Synthesis

The compound serves as a key intermediate in the industrial synthesis of Etravirine, an important antiretroviral medication:

-

The synthesis pathway involves the reaction of 4-((4-amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile with 4-hydroxy-3,5-dimethylbenzonitrile

-

The brominated intermediate is synthesized by reacting the non-brominated compound with brominating agents such as bromine or N-bromosuccinimide in solvents like tetrahydrofuran (THF), dichloromethane, or DMF

-

The precursor compound is prepared by reacting a chlorinated intermediate with phosphorous oxychloride at elevated temperatures

Biological Activity

4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile demonstrates significant biological activities that make it valuable in drug development and research.

Antiviral Properties

The compound's most notable biological application relates to its antiviral activity:

-

It serves as a critical intermediate in the synthesis of Etravirine, an established non-nucleoside reverse transcriptase inhibitor used to treat HIV infections

-

The structural features of the compound, particularly the pyrimidine scaffold, contribute to the antiviral efficacy of its derivatives

-

Research indicates that similar chloropyrimidine compounds exhibit significant antiviral properties against various viral pathogens

Anticancer Activity

Emerging research highlights the potential anticancer applications of this compound:

-

In vitro studies have demonstrated that derivatives of this compound exhibit promising anticancer activity

-

Modifications to the pyrimidine ring can enhance potency against specific cancer cell lines

-

The compound may inhibit kinases involved in signaling pathways related to cancer progression, including vascular endothelial growth factor receptor 2 (VEGFR2)

Mechanism of Action

The biological effects of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile and its derivatives involve several molecular mechanisms:

-

In medicinal applications, it may function as an enzyme inhibitor or receptor modulator

-

The compound interacts with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces

-

These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in therapeutic effects

Structure-Activity Relationships

Understanding the relationship between structural modifications and biological activity is essential for optimizing the therapeutic potential of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile derivatives.

Key Structural Determinants

Research has identified several structural features that influence the biological activity of this compound:

Functional Group Modifications

Specific modifications to functional groups within the molecule can significantly alter its biological properties:

-

Substitutions at the chlorine position (C-6) can modify selectivity profiles for different enzymatic targets

-

Alterations to the amino group at position 4 can affect hydrogen bonding capabilities and receptor interactions

-

Modifications to the benzonitrile moiety can influence pharmacokinetic properties and binding affinities

Research Applications

The diverse properties of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile make it valuable in various research contexts beyond its role in drug synthesis.

Medicinal Chemistry

In medicinal chemistry, this compound serves multiple important functions:

-

It acts as a building block for synthesizing pharmacologically active compounds, particularly in developing antiviral and anticancer agents

-

Its structural scaffold provides a foundation for designing enzyme inhibitors and receptor modulators

-

The compound facilitates structure-activity relationship studies that guide the development of more effective therapeutic agents

Biological Research

The compound offers valuable applications in fundamental biological research:

-

It serves as a tool for studying enzyme inhibitors and receptor modulators

-

Its interaction with specific biological targets helps elucidate biochemical pathways

-

The compound contributes to the development of new therapeutic strategies by providing insights into molecular mechanisms of disease

Materials Science

Beyond biological applications, the compound has potential in materials science:

-

It can be employed in developing advanced materials with specific electronic and optical properties

-

The compound's unique structure allows for modifications that enhance material performance in applications such as organic electronics

-

Research into its properties contributes to innovations in photonic devices and specialized materials

Comparison with Related Compounds

Comparing 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile with structurally similar compounds provides valuable insights into its unique properties and applications.

Structural Analogues

The following table outlines key structural analogues and their comparative properties:

| Compound | Structural Difference | Biological Activity | Application |

|---|---|---|---|

| 4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile | Additional bromine at position 5 | Enhanced antiviral activity | Key intermediate in Etravirine synthesis |

| 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile | Chlorine instead of amino group at position 4 | Reduced specificity for viral targets | Precursor in chemical synthesis |

| 4-((4-Amino-6-methoxypyrimidin-2-yl)amino)benzonitrile | Methoxy instead of chlorine at position 6 | Altered receptor binding profile | Research tool in medicinal chemistry |

Pharmacological Comparisons

When comparing the pharmacological properties of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile with related compounds:

-

The presence of the chlorine atom at position 6 enhances membrane permeability compared to hydroxyl or amino substitutions at the same position

-

The benzonitrile group provides improved metabolic stability compared to compounds with phenyl groups lacking the nitrile functionality

-

The amino group at position 4 creates opportunities for hydrogen bonding that are absent in compounds with alkyl or alkoxy substitutions

Future Research Directions

The continued investigation of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile presents several promising avenues for future research and development.

Synthetic Methodology Improvements

Future research may focus on enhancing synthetic approaches:

-

Development of green chemistry methods to reduce environmental impact

-

Exploration of continuous flow processes for more efficient industrial production

-

Application of biocatalytic approaches for stereoselective modifications

Expanded Therapeutic Applications

Potential therapeutic applications beyond current uses include:

-

Investigation of activity against emerging viral pathogens

-

Exploration of efficacy against drug-resistant cancer cell lines

-

Development of combination therapies leveraging synergistic effects with established medications

Advanced Structure-Activity Relationships

More sophisticated understanding of structure-activity relationships could lead to:

-

Computer-aided design of optimized derivatives with enhanced specificity

-

Development of multi-target compounds addressing complex disease mechanisms

-

Creation of prodrugs with improved pharmacokinetic profiles

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume